molecular formula C18H14ClNO4 B027056 5-Hydroxyindomethacin CAS No. 2504-32-7

5-Hydroxyindomethacin

Cat. No. B027056
CAS RN: 2504-32-7
M. Wt: 343.8 g/mol
InChI Key: KMLNWQPYFBIALN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 5-Hydroxyindomethacin involves complex organic reactions. For instance, the synthesis of ecteinascidin analogues from cyanosafracin B included the preparation of a kinetically stable quinoneimine tautomer of a 5-hydroxyindole, highlighting the intricate methods used to create structurally similar compounds (Ceballos et al., 2006).

Molecular Structure Analysis

The molecular structure of 5-Hydroxyindomethacin and related compounds is characterized by specific functional groups that define their chemical behavior. The stability of quinoneimine tautomers of 5-hydroxyindole under various conditions signifies the importance of molecular structure in determining the compound's reactivity and stability (Ceballos et al., 2006).

Chemical Reactions and Properties

Chemical reactions involving 5-Hydroxyindomethacin derivatives can be complex. The synthesis processes often involve multiple steps and the use of specific catalysts or conditions to achieve desired products. For example, the synthesis of antibiotic-related compounds showcases the variety of chemical reactions that can be employed to construct molecules with specific functionalities (Yamane et al., 1993).

Physical Properties Analysis

The physical properties of 5-Hydroxyindomethacin, such as solubility, melting point, and crystal structure, are crucial for its handling and application in various fields. While specific details on 5-Hydroxyindomethacin are scarce, the study of related compounds provides insight into how modifications to the indole structure can affect these properties.

Chemical Properties Analysis

The chemical properties, including reactivity, stability under different conditions, and interactions with other molecules, are vital for understanding the behavior of 5-Hydroxyindomethacin. The formation of stable tautomers under specific conditions is an example of how the chemical properties are critical to the compound's behavior and potential applications (Ceballos et al., 2006).

Scientific Research Applications

  • Immunology & Inflammation

    • 5-Hydroxyindomethacin is a metabolite of indomethacin, which is used in the field of immunology and inflammation .
    • It is formed from indomethacin in rabbit hepatic microsomes .
  • Neuroscience

    • 5-Hydroxyindomethacin is also used in neuroscience research .
  • Toxicology & Xenobiotic Metabolism

    • This compound is used in the field of toxicology and xenobiotic metabolism .
  • Ophthalmology

    • 5-Hydroxyindomethacin is used in ophthalmology research .
  • Pharmacology

    • 5-Hydroxyindomethacin is a metabolite of indomethacin, which is a nonsteroidal anti-inflammatory drug commonly used to reduce fever, pain, stiffness, and swelling .
    • It’s used in pharmacological research to study the metabolism and effects of indomethacin .
  • Biochemical Research

    • Indole derivatives, including 5-Hydroxyindomethacin, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
  • Pain Management

    • 5-Hydroxyindomethacin, as a metabolite of indomethacin, is used in the management of moderate to severe osteoarthritis, rheumatoid arthritis, gouty arthritis, or ankylosing spondylitis .
    • Indomethacin is also used to treat shoulder pain caused by bursitis or tendinitis .
  • Treatment of Patent Ductus Arteriosus

    • Intravenous indomethacin is administered to close a hemodynamically significant patent ductus arteriosus, as indicated by clinical evidence, in premature infants .

Safety And Hazards

5-Hydroxyindomethacin is not for human or veterinary use . In case of exposure, it is recommended to move the victim into fresh air, wash off with soap and plenty of water, rinse with pure water for at least 15 minutes, and seek medical advice immediately .

properties

IUPAC Name

2-[1-(4-chlorobenzoyl)-5-hydroxy-2-methylindol-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO4/c1-10-14(9-17(22)23)15-8-13(21)6-7-16(15)20(10)18(24)11-2-4-12(19)5-3-11/h2-8,21H,9H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMLNWQPYFBIALN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60179746
Record name 5-Hydroxyindomethacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60179746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxyindomethacin

CAS RN

2504-32-7
Record name 1-(4-Chlorobenzoyl)-5-hydroxy-2-methyl-1H-indole-3-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2504-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hydroxyindomethacin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002504327
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxyindomethacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60179746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-HYDROXYINDOMETHACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K89VS3UAD8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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